Pyridostigmine hydroxide
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Overview
Description
Pyridostigmine hydroxide is a cholinesterase inhibitor primarily used in the treatment of myasthenia gravis, a neuromuscular disease that leads to varying degrees of skeletal muscle weakness . It is also used to reverse the effects of nondepolarizing muscle relaxants after surgery and as a prophylactic agent against certain nerve agents . This compound works by inhibiting the breakdown of acetylcholine, thereby enhancing communication between nerves and muscles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridostigmine hydroxide can be synthesized through a multi-step process involving the reaction of pyridine with dimethylcarbamoyl chloride to form pyridostigmine bromide, which is then converted to this compound . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity . The process involves the use of advanced purification techniques such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Pyridostigmine hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridostigmine N-oxide under specific conditions.
Reduction: Reduction reactions can convert it back to its precursor compounds.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include pyridostigmine N-oxide, reduced pyridostigmine derivatives, and substituted carbamate compounds .
Scientific Research Applications
Pyridostigmine hydroxide has a wide range of applications in scientific research:
Mechanism of Action
Pyridostigmine hydroxide exerts its effects by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine in the synaptic cleft . By preventing the breakdown of acetylcholine, this compound increases the concentration of acetylcholine at neuromuscular junctions, enhancing nerve signal transmission and improving muscle contraction . The molecular targets include the acetylcholinesterase enzyme and acetylcholine receptors on muscle cells .
Comparison with Similar Compounds
Neostigmine: Another cholinesterase inhibitor with a similar mechanism of action but a shorter duration of effect.
Physostigmine: A natural cholinesterase inhibitor that can cross the blood-brain barrier, unlike pyridostigmine.
Edrophonium: A short-acting cholinesterase inhibitor used primarily for diagnostic purposes.
Uniqueness of Pyridostigmine Hydroxide: this compound is unique due to its longer duration of action and lower incidence of side effects compared to other cholinesterase inhibitors . It is also preferred for its ability to provide sustained symptomatic relief in patients with myasthenia gravis .
Properties
CAS No. |
587-32-6 |
---|---|
Molecular Formula |
C9H14N2O3 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
(1-methylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;hydroxide |
InChI |
InChI=1S/C9H13N2O2.H2O/c1-10(2)9(12)13-8-5-4-6-11(3)7-8;/h4-7H,1-3H3;1H2/q+1;/p-1 |
InChI Key |
LKJHEQIBIRXSNH-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=CC(=C1)OC(=O)N(C)C.[OH-] |
Origin of Product |
United States |
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